Acrylamide is a known neurotoxin and potential carcinogen found in certain foods like fried potatoes and coffee []. Acrylamide-1-13C can be used in studies to track the metabolism of acrylamide in living organisms. By analyzing the position of the Carbon-13 isotope in the metabolites, scientists can gain insights into the breakdown pathways and potential detoxification mechanisms [].
Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules. Acrylamide-1-13C has a distinct mass signature due to the presence of the heavier Carbon-13 isotope. This allows researchers to easily distinguish it from unlabeled acrylamide in complex biological samples using MS techniques []. This is particularly useful when studying acrylamide exposure or investigating its interaction with other molecules.
Acrylamide-1-13C can be used as an internal standard in quantitative MS experiments. An internal standard is a known amount of a compound added to a sample before analysis. By comparing the signal intensity of the analyte (acrylamide) to the internal standard (Acrylamide-1-13C), researchers can accurately determine the concentration of the analyte in the sample, compensating for variations in sample preparation or instrument performance [].
Acrylamide-1-13C is a stable isotopic variant of acrylamide, where the carbon atom at position one is labeled with the carbon-13 isotope. Its chemical formula is C₃H₅NO, and it is characterized by a vinyl group (C=C) connected to an amide functional group (C=O with NH₂). This compound is of significant interest in both industrial applications and biological research due to its reactivity and potential toxicity.
Acrylamide-1-13C exhibits notable biological activity, primarily due to its electrophilic nature. It has been linked to:
Acrylamide-1-13C can be synthesized through several methods:
Acrylamide-1-13C has several applications:
Studies on acrylamide interactions reveal critical insights into its biological effects:
Acrylamide-1-13C shares structural similarities with other compounds in the acrylamide family. Below are some comparable compounds along with their unique characteristics:
Compound Name | Unique Characteristics |
---|---|
N,N'-Methylenebisacrylamide | Used as a cross-linker in polyacrylamide gel production. |
N,N-Diethylacrylamide | Exhibits lower reactivity compared to standard acrylamides. |
N,N-Dimethylacrylamide | Shows distinct solubility properties affecting polymerization. |
Methacrylamide | Less reactive than acrylamides due to steric hindrance from methyl groups. |
Acrylamide-1-13C's uniqueness lies in its stable isotopic labeling, which allows for precise tracking in biochemical studies while retaining the reactive properties common to its structural relatives.
Palladium-mediated carbonylation represents the most versatile and efficient methodology for synthesizing acrylamide-1-¹³C compounds [1]. These catalytic systems exploit the exceptional reactivity of palladium complexes toward carbon monoxide insertion reactions, enabling the selective incorporation of carbon-13 isotopes at the carbonyl position [2]. The fundamental mechanism involves oxidative addition of organic halides to palladium(0) complexes, followed by carbon monoxide insertion and subsequent reductive elimination to form the desired carbonyl-containing products [3].
Recent advances in palladium catalyst design have demonstrated remarkable improvements in reaction efficiency and selectivity [4]. Modern catalyst systems utilizing phosphine ligands such as bis(diphenylphosphino)ferrocene and triphenylphosphine achieve superior performance compared to earlier generations [5]. These developments have enabled the synthesis of acrylamide-1-¹³C derivatives with exceptional isotopic purity and high chemical yields under mild reaction conditions [1].
The versatility of palladium-mediated approaches extends to diverse starting materials, including vinyl halides, vinyl tosylates, and dichloroethane derivatives [6] [7]. Each substrate class requires specific optimization of reaction parameters, including catalyst loading, temperature, pressure, and solvent selection [3]. Contemporary research has focused on developing universal catalyst systems capable of accommodating multiple substrate types while maintaining high selectivity for carbon-13 incorporation [4].
The utilization of carbon-13 enriched carbon monoxide represents a direct and atom-efficient approach for incorporating isotopic labels into acrylamide structures [1]. This methodology leverages the inherent reactivity of carbon monoxide toward nucleophilic attack by palladium-coordinated substrates, resulting in the formation of carbon-carbon bonds with concomitant isotope incorporation [2]. The high atomic economy of this approach makes it particularly attractive for large-scale synthesis applications [5].
Carbon-13 carbon monoxide serves as both the carbon source and the isotopic label donor, eliminating the need for subsequent isotope exchange reactions [1]. The incorporation efficiency typically exceeds 95%, with isotopic dilution occurring primarily through residual unlabeled carbon monoxide in the reaction atmosphere [2]. Careful purification and handling of the carbon-13 carbon monoxide feedstock are essential for maintaining high isotopic enrichment in the final products [5].
Optimization studies have revealed that carbon monoxide pressure significantly influences both reaction rate and isotopic incorporation efficiency [7]. Pressures ranging from 3 to 10 bar provide optimal results, with higher pressures leading to diminishing returns due to catalyst inhibition [3]. Temperature control between 80-120°C ensures efficient carbon monoxide insertion while minimizing side reactions that could compromise isotopic purity [4].
Hydroxycarbonylation of acetylene represents a classical route for synthesizing carbon-13 labeled acrylic acid intermediates, which serve as precursors for acrylamide-1-¹³C production [1]. This methodology involves the palladium-catalyzed addition of carbon monoxide and water across the triple bond of acetylene, yielding acrylic acid with the carbon-13 label incorporated at the carboxyl position [2]. The reaction proceeds through a well-established mechanism involving acetylene coordination, carbon monoxide insertion, and subsequent hydrolysis [5].
The reaction typically employs palladium(0) complexes with phosphine ligands under aqueous conditions [1]. Optimization of the catalyst system has revealed that triphenylphosphine provides superior selectivity compared to other phosphine ligands, yielding acrylic acid in 65-75% chemical yield [2]. The reaction requires careful control of water content, as excess water can lead to catalyst deactivation while insufficient water results in incomplete hydrolysis [5].
Table 1: Palladium-Mediated Carbonylation Methods
Method | Starting Material | Catalyst System | Yield (%) | Reaction Time (min) | Temperature (°C) |
---|---|---|---|---|---|
Hydroxycarbonylation of Acetylene | Acetylene + [¹³C]CO | Pd(0)/PPh₃ | 65-75 | 60-120 | 100-120 |
Carbonylative Cross-Coupling | Vinyl Halides + [¹³C]CO | Pd(0)/Ligand | 81 | 4 | 80-100 |
Vinyl Tosylate Carbonylation | Vinyl Tosylates + CO | Pd(OAc)₂/dppb | 70-85 | 120-180 | 80-100 |
Dichloroethane Carbonylation | 1,2-Dichloroethane + CO | Pd(acac)₂/BuPAd₂ | 99 | 40 | 100 |
The hydroxycarbonylation approach offers excellent control over isotopic position, as the carbon-13 label is incorporated exclusively at the intended carbonyl site [1]. However, the subsequent conversion to acrylamide requires additional synthetic steps, potentially introducing isotopic dilution [2]. Nevertheless, this route remains valuable for applications requiring large quantities of isotopically labeled material [5].
Carbonylative cross-coupling reactions provide the most direct and efficient methodology for synthesizing acrylamide-1-¹³C derivatives [1]. This approach involves the palladium-catalyzed coupling of vinyl halides with amines in the presence of carbon-13 enriched carbon monoxide, yielding the desired acrylamide products in a single synthetic operation [2]. The reaction proceeds through oxidative addition of the vinyl halide to palladium(0), carbon monoxide insertion, and aminolysis of the resulting acyl-palladium intermediate [5].
The efficiency of carbonylative cross-coupling reactions has been demonstrated through the synthesis of various acrylamide derivatives with radiochemical yields up to 81% [1]. The reaction conditions typically involve temperatures of 80-100°C and carbon monoxide pressures of 3-5 bar, with reaction completion occurring within 4 minutes [2]. The rapid reaction kinetics minimize the potential for isotopic scrambling and side reactions [5].
Substrate scope investigations have revealed broad tolerance for various vinyl halide and amine coupling partners [6]. Aromatic amines generally provide higher yields compared to aliphatic amines, attributed to their enhanced nucleophilicity and reduced steric hindrance [7]. The retention of vinyl group stereochemistry during the coupling process ensures that the double bond geometry of the starting material is preserved in the product [1].
Table 2: ¹³C NMR Chemical Shifts for Acrylamide-1-¹³C
Carbon Position | ¹³C Chemical Shift (ppm) | Assignment Confidence | Isotope Effect (Δδ) |
---|---|---|---|
C-1 (Carbonyl) | 173.7 | High | +0.3 |
C-2 (β-Carbon) | 132.2 | High | 0.0 |
C-3 (α-Carbon) | 131.2 | High | 0.0 |
The conversion of carbon-13 labeled acrylic acid to acyl chloride intermediates represents a crucial synthetic transformation for accessing acrylamide-1-¹³C derivatives [1]. This methodology involves the selective activation of the carboxyl group through chlorination, yielding reactive acyl chloride intermediates that readily undergo aminolysis to form acrylamides [8]. The transformation typically employs chlorinating agents such as benzoyl chloride or oxalyl chloride under anhydrous conditions [2].
Benzoyl chloride has emerged as the preferred chlorinating agent due to its compatibility with the vinyl functionality of acrylic acid [8]. The reaction proceeds under mild conditions at ambient temperature, minimizing the risk of polymerization or double bond isomerization [1]. Conventional phosphorus-based chlorinating agents such as phosphorus trichloride prove ineffective for this transformation, attributed to competitive reactions with the vinyl group [8].
The acyl chloride intermediate exhibits high reactivity toward nucleophilic attack by amines, enabling rapid aminolysis to form acrylamide products [1]. The reaction typically occurs instantaneously upon mixing the acyl chloride with the desired amine, yielding acrylamide-1-¹³C derivatives in excellent chemical yields [2]. Careful control of reaction stoichiometry ensures complete conversion while minimizing hydrolysis of the acyl chloride intermediate [8].
Table 3: Synthetic Route Comparison
Synthetic Route | Steps | Overall Yield (%) | Isotope Retention | Scalability |
---|---|---|---|---|
Route A: Acetylene → Acrylic Acid → Acyl Chloride → Acrylamide | 3 | 45-55 | >95% | Good |
Route B: Direct Carbonylative Cross-Coupling | 1 | 75-81 | >98% | Excellent |
Route C: Vinyl Halide Aminocarbonylation | 1 | 70-80 | >95% | Good |
Route D: Dichloroethane Carbonylation | 1 | 85-99 | >95% | Excellent |
Nuclear magnetic resonance spectroscopy provides the definitive analytical method for confirming the isotopic position and purity of acrylamide-1-¹³C derivatives [1]. Carbon-13 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for detecting carbon-13 enrichment, with the ability to distinguish isotopic incorporation at specific molecular positions [9]. The technique exploits the magnetic properties of carbon-13 nuclei to provide quantitative information about isotopic distribution and chemical environment [10].
The carbon-13 nuclear magnetic resonance spectrum of acrylamide-1-¹³C exhibits characteristic chemical shifts that enable unambiguous assignment of the isotopic label position [11]. The carbonyl carbon resonates at approximately 173.7 parts per million, exhibiting a small but measurable isotope effect of +0.3 parts per million compared to the unlabeled analogue [1]. The vinyl carbons appear at 132.2 and 131.2 parts per million, showing no significant isotope effects due to their remote positions from the labeled site [11].
Quantitative carbon-13 nuclear magnetic resonance measurements enable precise determination of isotopic enrichment levels [9]. The technique provides isotopic purity data with precision better than 1-2 per thousand, sufficient for most synthetic applications [12]. Co-labeling experiments using both carbon-11 and carbon-13 isotopes have validated the accuracy of nuclear magnetic resonance-based isotopic analysis [1].
Table 4: Reaction Optimization Parameters
Parameter | Optimal Range | Critical Factor | Effect on Yield |
---|---|---|---|
CO Pressure (bar) | 3-10 | High | Significant increase up to 5 bar |
Temperature (°C) | 80-120 | High | Optimum at 100°C |
Catalyst Loading (mol%) | 3-10 | Medium | Diminishing returns >5 mol% |
Base Equivalent | 2-4 | Medium | Required for dehydrohalogenation |
Solvent | DME/Toluene | Low | Minimal effect |
Reaction Time (min) | 30-120 | Medium | Plateau after 40 min |
Advanced nuclear magnetic resonance techniques such as two-dimensional heteronuclear single quantum coherence spectroscopy provide additional structural confirmation through correlation of carbon and hydrogen nuclei [11]. These methods enable verification of molecular connectivity and confirm the integrity of the acrylamide structure following isotopic incorporation [9]. The combination of one-dimensional and two-dimensional nuclear magnetic resonance experiments provides comprehensive characterization of acrylamide-1-¹³C derivatives with exceptional confidence [12].
Acute Toxic;Irritant;Health Hazard